2-(Trifluoromethyl)-1,6-naphthyridin-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5F3N2O |
|---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
2-(trifluoromethyl)-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-3-7(15)5-4-13-2-1-6(5)14-8/h1-4H,(H,14,15) |
InChI Key |
DXDWHDUBRXVJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC(=CC2=O)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethyl 1,6 Naphthyridin 4 Ol
Reactivity of the 1,6-Naphthyridine (B1220473) Ring System
The reactivity of the 1,6-naphthyridine ring is analogous in some respects to other diazanaphthalenes and quinolines, characterized by a combination of nucleophilic and electrophilic substitution reactions. The presence of two nitrogen atoms in the bicyclic system significantly influences the electron distribution and, consequently, the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Naphthyridines
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing halogenated naphthyridines. The reaction generally proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govyoutube.commasterorganicchemistry.com The subsequent departure of the halide leaving group restores the aromaticity of the ring.
The feasibility and regioselectivity of SNAr reactions on naphthyridine rings are highly dependent on the position of the halogen and the presence of electron-withdrawing groups. libretexts.org Electron-withdrawing substituents, such as the trifluoromethyl group in 2-(trifluoromethyl)-1,6-naphthyridin-4-ol, are known to activate the ring towards nucleophilic attack, particularly at positions ortho and para to the activating group. masterorganicchemistry.comlibretexts.org This activation occurs because these positions can effectively delocalize the negative charge of the Meisenheimer intermediate. libretexts.org
For instance, studies on related heterocyclic systems like 4-chloro-1,5-naphthyridines have demonstrated their reactivity with various nucleophiles. mdpi.com Similarly, the synthesis of functionalized 1,6-naphthyridines often involves the displacement of a triflate group, which is an excellent leaving group, by nucleophiles in a one-pot difunctionalization reaction. acs.org This suggests that a halogenated precursor to this compound would be susceptible to SNAr, allowing for the introduction of a variety of functional groups.
Table 1: Factors Influencing SNAr on Halogenated Naphthyridines
| Factor | Description |
| Electron-withdrawing groups | Activate the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org |
| Position of the leaving group | The reaction rate is faster when the leaving group is at a position that allows for resonance stabilization of the intermediate by an activating group (typically ortho or para). libretexts.org |
| Nature of the nucleophile | Stronger nucleophiles generally lead to faster reaction rates. youtube.com |
| Leaving group ability | The rate of substitution is influenced by the ability of the leaving group to depart. Triflate is an excellent leaving group, often used to activate the ring for substitution. acs.org |
Electrophilic Substitution on Naphthyridines
Electrophilic substitution on the naphthyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophilic attack. libretexts.org However, such reactions can occur, typically at positions that are least deactivated by the nitrogens. The reactivity pattern is similar to that of quinoline (B57606). mdpi.com
Alkylation and Arylation Reactions
The introduction of alkyl and aryl groups onto the 1,6-naphthyridine core can be achieved through various methods. N-alkylation is a common reaction for nitrogen-containing heterocycles. mdpi.com C-alkylation can also occur, for example, through the thermal reaction of a methoxy-substituted 1,5-naphthyridine (B1222797) with methyl iodide, which proceeds via an electrophilic substitution mechanism. rsc.org
Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the C-arylation of naphthyridine derivatives. nih.gov For instance, aryl and diarylbenzo[h] nih.govrsc.orgnaphthyridines have been synthesized via a Suzuki-Miyaura cross-coupling reaction on a 4-amino-2-chloroquinoline-3-carbaldehyde precursor, followed by a Friedländer condensation. nih.gov This highlights the utility of palladium-catalyzed cross-coupling reactions for the functionalization of halogenated naphthyridine intermediates. The direct C-H trifluoromethylation of 1,5-naphthyridines has also been developed, showcasing advanced methods for introducing specific groups. mdpi.com
Tautomerism of 4-Hydroxynaphthyridine Derivatives
4-Hydroxynaphthyridine derivatives, including this compound, can exist in tautomeric forms. The most significant equilibrium is between the enol form (4-hydroxy) and the keto form (1,4-dihydro-4-oxo). researchgate.net
Experimental and Theoretical Studies on Keto-Enol Equilibria
The position of the keto-enol equilibrium is influenced by the electronic nature of substituents on the naphthyridine ring and the surrounding environment. libretexts.orgmasterorganicchemistry.com For simple carbonyl compounds, the keto form is generally more stable. libretexts.org However, in heterocyclic systems, factors like aromaticity and intramolecular hydrogen bonding can shift the equilibrium towards the enol form. libretexts.org
Theoretical studies, often employing Density Functional Theory (DFT), are crucial for understanding the relative stabilities of tautomers. rsc.orgresearchgate.netnih.gov For related systems like 4-hydroxyquinoline, computational studies have been used to investigate the tautomeric equilibrium in both the gas phase and in solution. researchgate.net Similar studies on disubstituted 1,8-naphthyridines have utilized a combination of NMR spectroscopy and DFT calculations to elucidate the preferred tautomeric forms in different states. rsc.org For this compound, the electron-withdrawing trifluoromethyl group is expected to influence the electron density of the ring and thereby affect the stability of the tautomers.
Influence of Solvent Polarity on Tautomeric Forms
The polarity of the solvent can have a significant impact on the position of the keto-enol equilibrium. nih.govresearchgate.netnih.gov Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. researchgate.netnih.gov
Experimental studies on similar systems, such as 2-hydroxynaphthilidene-4-methoxyaniline Schiff bases, have shown that the keto tautomer is favored in protic and polar aprotic solvents due to hydrogen bonding and other solvent-solute interactions. researchgate.net In a study on 4,4′-dihydroxy-1,1′-naphthaldazine, it was found that while the diol (enol) form was prevalent, all three possible tautomers (diol, monoketo, and diketo) coexisted in solution, with their proportions being temperature and solvent-dependent. nih.gov Theoretical models that account for solvent effects, such as the Polarizable Continuum Model (PCM), are often used in conjunction with experimental data to provide a more accurate picture of the tautomeric equilibrium in solution. nih.govnih.gov For this compound, it is anticipated that polar protic solvents would favor the keto tautomer by stabilizing the N-H and C=O bonds through hydrogen bonding.
Reactivity of the Trifluoromethyl Substituent
The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.netnih.gov Generally considered to be chemically robust, its reactivity on a (hetero)aromatic ring is highly dependent on the electronic nature of the scaffold.
While the trifluoromethyl group is typically stable, it can undergo transformations when it is part of an anionically activated system. nih.govresearchgate.net The presence of other electron-withdrawing groups or heteroatoms in the aromatic structure can render the CF3 group susceptible to nucleophilic attack under specific, often basic, conditions. nih.gov Research has shown that (hetero)aromatic trifluoromethyl groups can react with amino nucleophiles that also contain a second nucleophilic group (such as -NH, -OH, or -SH) in the presence of a base like 1 N sodium hydroxide. nih.govresearchgate.net This reaction proceeds via a convenient one-step synthesis to create C-C linked aryl-heterocycles or heteroaryl-heterocycles in good to excellent yields. nih.govresearchgate.net This method demonstrates high functional group tolerability and is suitable for parallel synthesis. researchgate.net
In the context of this compound, the electron-deficient nature of the pyridine (B92270) ring within the naphthyridine system could potentially activate the CF3 group for such transformations, although specific studies on this compound are not prevalent. The general mechanism involves the nucleophilic attack on the CF3 carbon, followed by the elimination of fluoride (B91410) ions, leading to the formation of a new ring structure.
Table 1: Potential Transformations of Activated CF3 Group
| Nucleophile | Reaction Conditions | Potential Product Type |
| Amino nucleophiles with a second NH, OH, or SH group | 1 N Sodium Hydroxide | C-C linked heteroaryl-heterocycles |
| Phenols/Alcohols | Alkaline conditions | Aryl/Alkyl salicylates (via hydrolysis of CF3 to COOH) |
| 2-Aminobenzenethiol | 1 M Sodium Hydroxide | 2-Arylbenzothiazoles |
The trifluoromethyl group imparts significant metabolic stability to parent molecules. nih.gov Its incorporation into drug candidates is a widely used strategy to block metabolic oxidation. researchgate.net The CF3 group on the 1,6-naphthyridine ring is expected to be highly stable under physiological and most synthetic conditions, which is a desirable trait for pharmacologically active compounds. nih.govnih.gov
Despite its general stability, the functionalization of aryl-CF3 bonds is an active area of research, primarily focusing on their formation through metal-catalyzed cross-coupling reactions. nih.govresearchgate.net These methods often involve palladium, copper, or silver catalysts to couple an aryl halide or organometallic reagent with a "CF3" source. nih.gov While these reactions are typically used to install the CF3 group, the underlying principles of metal-mediated bond formation and breakage suggest that under specific catalytic conditions, the Ar-CF3 bond could be further functionalized. The development of stable and storable copper(I) and silver(I) complexes for transferring fluorinated groups highlights the controlled reactivity that can be achieved. d-nb.infonih.gov
Functionalization of the Hydroxyl Group at C4
The hydroxyl group at the C4 position of the naphthyridine ring is a key site for chemical modification. It can undergo various derivatization reactions and can participate in metal chelation. researchgate.netresearchgate.net
The hydroxyl group of this compound can be derivatized using a variety of standard reagents to modify the compound's physicochemical properties or to prepare it for specific types of analysis. researchgate.net Derivatization is a common technique used to improve volatility for gas chromatography, enhance detector response, or introduce a fluorescent tag. researchgate.netnih.gov Common reactions for phenolic hydroxyl groups include esterification and etherification.
Acyl chlorides and anhydrides are frequently used to convert hydroxyl groups into esters. researchgate.netnih.gov For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetate (B1210297) ester. For sensitive detection methods like electron capture negative ion chemical ionization-mass spectrometry, derivatization with halogenated reagents such as 2,3,4,5,6-pentafluorobenzoyl chloride (PFBoylCl) is employed. nih.gov
Table 2: Potential Derivatization Reactions for the C4-Hydroxyl Group
| Reagent Class | Specific Reagent Example | Product Type | Purpose of Derivatization |
| Acyl Halides | Acetyl chloride | Acetate Ester | Protection, modify solubility |
| Anhydrides | Acetic Anhydride | Acetate Ester | Protection, modify solubility |
| Halogenated Acyl Halides | Pentafluorobenzoyl chloride (PFBoylCl) | Pentafluorobenzoyl Ester | Enhanced GC/MS detection nih.gov |
| Isocyanates | Phenyl isocyanate | Carbamate (Urethane) | Bio-conjugation, modify properties |
| Alkyl Halides | Methyl iodide | Methyl Ether | Protection, modify properties |
The 1,6-naphthyridin-4-ol (B1277894) scaffold possesses a classic bidentate chelation site. The hydroxyl group at C4 and the adjacent ring nitrogen at N1 can coordinate with metal ions to form stable chelate complexes. This structural motif is analogous to that found in other well-known chelating agents.
Studies on related 1,6-naphthyridine structures have utilized this chelating ability in synthesis. For example, diphenylboron chelates have been used as intermediates in the synthesis of 1-alkyl-5-trifluoromethyl-1,6-naphthyridin-4(1H)-ones. researchgate.net In this process, the boron atom is coordinated by the oxygen of the C4-oxo group and the N1 nitrogen, forming a stable six-membered ring complex that facilitates subsequent reactions. This demonstrates the inherent capacity of the 4-hydroxy-1,6-naphthyridine core to engage in metal or metalloid coordination. This property could be exploited for the development of metal-based catalysts, sensors, or therapeutic agents.
Table 3: Potential Metal Chelation with the 1,6-Naphthyridin-4-ol Scaffold
| Metal/Metalloid | Ligating Atoms | Potential Application |
| Boron (B) | C4-Oxygen, N1-Nitrogen | Synthetic intermediate (as diphenylboron chelate) researchgate.net |
| Copper (Cu) | C4-Oxygen, N1-Nitrogen | Catalysis, material science |
| Zinc (Zn) | C4-Oxygen, N1-Nitrogen | Biological probes, enzyme inhibition |
| Palladium (Pd) | C4-Oxygen, N1-Nitrogen | Cross-coupling catalysis |
| Ruthenium (Ru) | C4-Oxygen, N1-Nitrogen | Photoredox catalysis, anticancer agents |
Structure Activity Relationship Sar Studies and Biological Activity Investigations in Vitro, Mechanistic Focus
General Principles of SAR in Trifluoromethylated Heterocycles
The introduction of a trifluoromethyl (CF3) group into a heterocyclic scaffold is a widely employed strategy in drug discovery to modulate the physicochemical and biological properties of a molecule. mdpi.comwechemglobal.com This substituent exerts a profound influence on factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. mdpi.combohrium.com
The trifluoromethyl group significantly alters the electronic and steric profile of a molecule, which in turn dictates its interaction with biological macromolecules. wikipedia.org Its high electronegativity, intermediate between that of fluorine and chlorine, and strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups and modify hydrogen bonding patterns. wikipedia.orgresearchgate.net The CF3 group is known to be bulkier than a methyl group and is one of the most frequently utilized lipophilic substituents in drug design. mdpi.com
The replacement of a methyl group with a trifluoromethyl group does not, on average, lead to an improvement in biological activity. researchgate.netacs.org However, in a notable subset of cases, this substitution can increase biological activity by at least an order of magnitude. researchgate.netacs.org The gains in binding energy from this substitution are often driven by electrostatic or solvation free energy. acs.org
The trifluoromethyl group's contributions to molecular properties and biological activity are summarized below:
| Property | Impact of Trifluoromethyl Group | Reference |
| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and in vivo uptake. | mdpi.com |
| Metabolic Stability | The high bond dissociation energy of the C-F bond confers significant metabolic stability. | mdpi.com |
| Electronegativity | The strong electron-withdrawing nature can influence the acidity and basicity of the molecule. | mdpi.comwikipedia.org |
| Binding Affinity | Can enhance binding affinity to biological targets through various interactions. | mdpi.com |
| Bioavailability | Can improve oral bioavailability and blood-brain barrier permeability. | mdpi.com |
The presence of the trifluoromethyl group can also enhance the stability of heterocyclic rings through an "electronic stabilization" effect due to its strong electron-withdrawing inductive effect. researchgate.net This strategic incorporation of the CF3 group has been instrumental in the development of numerous FDA-approved drugs. mdpi.com
SAR of 1,6-Naphthyridine (B1220473) Derivatives
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. nih.govrsc.org These activities are highly dependent on the nature and position of substituents on the naphthyridine core. researchgate.netresearchgate.net
Systematic exploration of substituents at various positions of the 1,6-naphthyridine ring has yielded valuable insights into the structural requirements for specific biological activities. For instance, in a series of 1H-imidazo[4,5-h] mdpi.comscilit.comnaphthyridin-2(3H)-one-based c-Met kinase inhibitors, a comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core were crucial for potent inhibition. rsc.org Further enhancement in potency was achieved by introducing a 4'-carboxamide phenoxy group at the C-5 position. rsc.org
In the context of anticancer activity, the substitution pattern on benzo[h] mdpi.comscilit.comnaphthyridine derivatives has been shown to be critical. Studies on 2-amino substituted benzonaphthyridines as PDK1 inhibitors revealed that compounds bearing an aminocarbazole or a triazole amine moiety exhibited improved activity profiles. researchgate.net Similarly, for 5H-dibenzo[c,h]1,6-naphthyridin-6-ones targeting topoisomerase I, substituents at the 5-position significantly influenced activity. Potent activity was observed with a 2-(N,N-dimethylamino)ethyl or a 2-(pyrrolidin-1-yl)ethyl group at this position, whereas the introduction of a beta-methyl or beta-hydroxymethyl group led to a loss of activity. nih.gov
A study on 1,6-naphthyridin-2-one derivatives as FGFR4 inhibitors for colorectal cancer also highlighted the importance of specific substitutions for kinase selectivity and cytotoxic effects. nih.gov
Naphthyridines are a group of six isomeric bicyclic systems, and the relative positions of the two nitrogen atoms significantly influence their chemical and biological properties. nih.govacs.org Within the 1,6-naphthyridine scaffold itself, the position of various substituents dictates the molecule's interaction with its biological target.
For example, in the development of antileishmanial 8-hydroxy naphthyridines, altering the position of the nitrogen atoms within the naphthyridine core had a profound impact on activity. Deletion of the N-6 nitrogen led to a compound that was toxic to host cells, while deletion of the N-1 nitrogen resulted in a loss of antiparasitic activity. nih.gov This demonstrates the critical role of the specific arrangement of the heterocyclic system for the desired biological outcome.
Furthermore, the position of functional groups on the 1,6-naphthyridine ring is crucial. In the aforementioned topoisomerase I inhibitors, the placement of a 3-(N,N-dimethylamino)propyl substituent at the 5-position allowed for the retention of activity, while a 2-(4-methyl-1-piperazinyl)ethyl analogue at the same position did not show significant activity. nih.gov These findings underscore the sensitivity of biological activity to the precise spatial arrangement of substituents on the 1,6-naphthyridine core.
Mechanistic Insights into Biological Activity (In Vitro)
The biological activity of 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol and its analogues is often mediated through the inhibition of specific enzymes. In vitro studies are crucial for elucidating the mechanisms of action and identifying the molecular targets of these compounds.
Derivatives of the 1,6-naphthyridine scaffold have been shown to inhibit a variety of enzymes, with the trifluoromethyl group often playing a key role in enhancing potency and selectivity.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition: A series of novel 1,6-naphthyridine-2-one derivatives were developed as potent and selective inhibitors of FGFR4 kinase, a promising target in cancer therapy. nih.gov One of the lead compounds from this series, 19g , demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines. nih.gov Mechanistically, this compound was shown to disrupt the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov
Topoisomerase I Inhibition: Certain 5H-dibenzo[c,h]1,6-naphthyridine-6-ones have been identified as potent topoisomerase I (TOP-1) targeting anticancer agents. nih.gov The substitution at the 5-position was found to be critical for this activity. For example, compound 3a (with a 2-(N,N-dimethylamino)ethyl group) and 3c (with a 2-(pyrrolidin-1-yl)ethyl substituent) exhibited potent TOP-1-targeting activity. nih.gov
Monoamine Oxidase (MAO) Inhibition: Novel derivatives of tetrahydrobenzo[b] mdpi.comscilit.comnaphthyridines have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. mdpi.com Several of the synthesized compounds proved to be MAO-B inhibitors with potency in the low micromolar range. mdpi.com
The following table summarizes the inhibitory activities of selected 1,6-naphthyridine derivatives against various enzymes:
| Compound/Series | Target Enzyme | Biological Activity | IC50/Potency | Reference |
| 1,6-Naphthyridine-2-one derivatives | FGFR4 | Anticancer (Colorectal) | 19g showed excellent kinase selectivity and cytotoxicity. | nih.gov |
| 5H-Dibenzo[c,h]1,6-naphthyridine-6-ones | Topoisomerase I | Anticancer | Potent TOP-1 targeting activity for compounds 3a and 3c . | nih.gov |
| Tetrahydrobenzo[b] mdpi.comscilit.comnaphthyridines | MAO-B | Neuroprotective potential | Low micromolar range for several derivatives. | mdpi.com |
| 1H-Imidazo[4,5-h] mdpi.comscilit.comnaphthyridin-2(3H)-ones | c-Met Kinase | Anticancer | 2t with IC50 = 2.6 μM. | rsc.org |
The trifluoromethyl group, when incorporated into these scaffolds, can contribute to the inhibitory potency by enhancing binding interactions within the active site of the target enzyme. nih.gov For instance, trifluoromethyl ketones are known to act as transition-state analogue inhibitors of serine proteases by forming a stable hemiacetal adduct with the active site serine residue. nih.gov While not directly a ketone, the electron-withdrawing nature of the trifluoromethyl group in this compound could potentially enhance its interaction with enzymatic targets.
Receptor Antagonism/Agonism
Derivatives of the 1,6-naphthyridine core have been investigated for their roles as receptor antagonists. For instance, a novel series of 1,6-naphthyridine-2-one derivatives were designed and synthesized as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in cancer therapy due to its role in aberrant signaling pathways in several cancers. nih.gov One of the lead compounds from this series, 19g , demonstrated excellent kinase selectivity and significant cytotoxic effects against various colorectal cancer cell lines. nih.gov
In a similar vein, the discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h] nih.govrsc.orgnaphthyridin-2(1H)-one , also known as Torin1 , highlighted the potential of the benzonaphthyridinone scaffold. nih.gov Torin1 acts as a highly potent and selective inhibitor of the mTOR (mammalian target of rapamycin) kinase, a crucial regulator of cell growth and proliferation. nih.govnih.gov It effectively inhibited the phosphorylation of substrates for both mTORC1 and mTORC2 complexes at nanomolar concentrations, showcasing significant selectivity for mTOR over other kinases like PI3K. nih.gov
Another study focused on designing 1,6-naphthyridin-2(1H)-one derivatives as selective FGFR4 inhibitors for hepatocellular carcinoma (HCC). The representative compound, A34 , showed enhanced inhibitory capability against FGFR4 and high selectivity, leading to potent anti-proliferative activities in FGFR4-dependent HCC cell lines. nih.gov
Antimicrobial Activity Studies (in vitro)
The antimicrobial potential of compounds containing the trifluoromethyl-naphthyridine core has been a subject of investigation, although specific studies on this compound are limited. However, the broader class of fluorinated compounds and related heterocyclic systems have shown promise. For example, various essential oils and their components have demonstrated significant antimicrobial and antifungal activities. nih.govjppres.com While not directly related to the core compound, these studies underscore the general interest in novel antimicrobial agents. Research on plant extracts, such as from Cissus cornifolia, has also revealed noteworthy antimicrobial activity against a range of pathogenic microorganisms. nih.gov
Anticancer Activity Studies (in vitro, mechanistic)
The introduction of a trifluoromethyl group is a recognized strategy for enhancing the anticancer activity of molecules. rsc.orgdmed.org.ua This is attributed to its ability to improve properties like bioavailability, lipophilicity, and metabolic stability. dmed.org.ua
Several studies have highlighted the anticancer potential of trifluoromethyl-containing heterocyclic compounds. For instance, a synthesized thiazole (B1198619) derivative, [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide , exhibited growth-inhibitory action against a panel of human tumor cell lines. biopolymers.org.ua Its anti-proliferative activity was most pronounced against leukemia cell lines (HL-60 and Jurkat), followed by hepatocarcinoma, cervix, lung, glioblastoma, and breast carcinoma cells. dmed.org.uabiopolymers.org.ua
In the context of 1,6-naphthyridine derivatives, as mentioned previously, compounds like 19g and Torin1 have shown significant in vitro anticancer effects. Compound 19g displayed substantial cytotoxicity against colorectal cancer cell lines. nih.govTorin1 , a potent mTOR inhibitor, represents a promising scaffold for the development of new anticancer drugs. nih.govnih.gov Furthermore, the 1,6-naphthyridin-2(1H)-one derivative, A34 , exhibited excellent anti-proliferative activities against FGFR4-dependent hepatocellular carcinoma cell lines. nih.gov The isoxazole (B147169) derivative 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) was found to be significantly more active against human breast cancer cell lines (MCF-7) than its non-trifluoromethylated counterpart, demonstrating the crucial role of the CF3 group in enhancing anticancer efficacy. rsc.org
| Compound | Cancer Cell Line(s) | In Vitro Activity (IC50/Effect) | Mechanism of Action |
|---|---|---|---|
| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60, Jurkat, HepG2, MCF-7, A549, KB3-1, U251, U373, T98G | IC50: 7.5 µg/mL (HL-60), 8.9 µg/mL (Jurkat) | Inhibition of cell proliferation |
| Torin1 | U87MG | Inhibits mTORC1 and mTORC2 phosphorylation at 2 nM and 10 nM, respectively | mTOR kinase inhibitor |
| 19g (1,6-naphthyridine-2-one derivative) | Colorectal cancer cell lines | Substantial cytotoxic effect | FGFR4 kinase inhibitor |
| A34 (1,6-naphthyridin-2(1H)-one derivative) | FGFR4-dependent HCC cell lines | Excellent anti-proliferative activities | FGFR4 inhibitor |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g) | MCF-7 | IC50 = 2.63 µM | Induces apoptosis |
Antimalarial Activity (in vitro, mechanistic)
The trifluoromethyl group has been incorporated into various scaffolds to develop new antimalarial agents. Mannich base derivatives of 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol have been synthesized and evaluated for their in vitro activity against Plasmodium falciparum. nih.gov While some of these derivatives showed activity comparable to or slightly less than chloroquine, they were effective against both chloroquine-sensitive and chloroquine-resistant strains. nih.gov
Other studies have explored different trifluoromethyl-containing heterocyclic systems. For example, novel 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives were synthesized and showed moderate to good antimalarial profiles as potential Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) inhibitors. ias.ac.in One compound, AMPS-28 , exhibited a potent IC50 value of 0.028 µg/mL. ias.ac.in Additionally, a series of 2- and 8-trifluoromethyl- and 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were assessed for their in vitro antimalarial activity, with some compounds appearing to bind to DNA via intercalation. nih.gov
Other In Vitro Biological Activities
The diverse biological potential of trifluoromethyl-naphthyridine derivatives and related compounds extends beyond the aforementioned activities. Thiazole-containing compounds, for instance, have been reported to possess anti-inflammatory, analgesic, and antihypertensive effects. biopolymers.org.ua The specific compound [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide was noted for its cardioprotective, hypolipidemic, anti-inflammatory, and analgesic properties. biopolymers.org.ua
Computational Approaches to SAR
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a valuable computational tool for understanding the binding modes and interactions between small molecules and their protein targets. rjptonline.orgresearchgate.net This approach has been instrumental in rationalizing the structure-activity relationships of various trifluoromethyl-containing compounds.
In the development of antimalarial agents, molecular docking studies were used to elucidate the binding interactions of novel 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives with the Pf-DHFR enzyme. ias.ac.in These in silico studies helped to explain the observed in vitro enzyme inhibition and guided the identification of potent compounds. ias.ac.in
For anticancer drug design, molecular docking has been employed to investigate the interactions of trifluoromethylated compounds with their respective targets. For example, docking studies of isoxazole-based molecules against cancer-related proteins supported the experimental findings that the trifluoromethyl group enhances anticancer activity. rsc.org Similarly, docking analyses of thiazolidin-4-one derivatives against Tyrosine Kinase 1T46 revealed that molecules with trifluoro functionalities exhibited the most favorable interactions. rjptonline.org The binding affinity of ligands is a key parameter in these studies, with lower binding energies typically indicating more stable and potent interactions. researchgate.netnih.gov The introduction of trifluoromethyl groups has been shown to improve inhibitory activity through the formation of short-distance multipolar interactions with the protein backbone. nih.gov
| Compound Class/Derivative | Protein Target | Key Interactions/Findings | Software/Method |
|---|---|---|---|
| 2-thioxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamides | Pf-DHFR | Explained binding mode and interactions, identified potent inhibitors. | Schrödinger LLC-2020-3 |
| Trifluoromethyl-isoxazoles | Cancer-related proteins | Supported the role of the CF3 group in enhancing anticancer activity. | Not specified |
| Fluorinated thiazolidin-4-one derivatives | Tyrosine Kinase 1T46 | Trifluoro functionalities led to the most favorable interactions; binding affinities from -7.7 to -9.2 kcal/mol. | Not specified |
| Thienopyrimidine menin-MLL inhibitors | Menin | CF3 groups formed short-distance multipolar interactions with the protein backbone, improving inhibitory activity. | FMAP algorithm |
| Natural Compounds | Human TG2 Protein | Artobiloxanthone showed the highest affinity. | Autodock 4.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in molecular features affect a compound's potency, QSAR models serve as a predictive tool to guide the synthesis of new, more effective molecules, thereby saving significant time and resources in the drug discovery process. researchgate.netnih.gov
For a series of 1,6-naphthyridine derivatives, a QSAR study would typically involve the generation of a dataset of molecules with variations at different positions of the naphthyridine core. The biological activity of these compounds, for instance, their inhibitory concentration (IC₅₀) against a specific biological target, would be experimentally determined. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These pertain to the electron distribution in the molecule and include properties like partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing nature of the trifluoromethyl group at the C2 position of the 1,6-naphthyridine ring would significantly influence the electronic properties of the molecule.
Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area. The substitution pattern on the 1,6-naphthyridine core would directly impact these parameters.
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP).
Topological Descriptors: These are numerical representations of the molecular structure, including branching indices and connectivity indices, that describe the arrangement of atoms and bonds.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced techniques like Partial Least Squares (PLS) and machine learning algorithms are employed to build the QSAR model. nih.gov The goal is to develop a robust equation that can accurately predict the biological activity of compounds based on their descriptor values.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more sophisticated approach. nih.govnih.gov These methods consider the 3D conformation of the molecules and calculate steric and electrostatic fields around them. The resulting contour maps can visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a CoMFA study on a series of 1,6-naphthyridine analogs might reveal that a bulky substituent is favored at a particular position for better interaction with the target protein, while an electron-donating group is preferred at another site.
A study on benzo[h] researchgate.netijpsonline.comnaphthyridin-2(1H)-one analogs as mTOR inhibitors highlighted the importance of electrostatic, hydrophobic, and hydrogen bond donor fields in determining the biological activity of these derivatives. ijpsonline.com Such insights are invaluable for the rational design of new and more potent inhibitors based on the 1,6-naphthyridine scaffold.
The following interactive table provides a hypothetical dataset for a QSAR study on a series of 2-substituted-1,6-naphthyridin-4-ol derivatives. This table illustrates the type of data that would be generated and analyzed in such a study. The biological activity is represented as pIC₅₀ (-log(IC₅₀)). The descriptors included are molecular weight (MW), the logarithm of the partition coefficient (cLogP) as a measure of hydrophobicity, and the energy of the lowest unoccupied molecular orbital (LUMO) as an electronic descriptor.
In this hypothetical dataset, the introduction of a trifluoromethyl group (-CF₃) at the C2 position leads to the highest pIC₅₀ value, indicating its significant contribution to the biological activity. A QSAR model derived from such data could quantify the relative importance of molecular weight, hydrophobicity, and electronic properties in determining the inhibitory potency of this class of compounds.
Computational Chemistry and Theoretical Studies
Electronic Structure and Aromaticity Calculations
The electronic structure and aromaticity of the 1,6-naphthyridine (B1220473) ring system are of significant interest. The introduction of a trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position is expected to modulate these properties.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at the center of a ring or above the ring plane. Negative NICS values typically indicate aromaticity, while positive values suggest anti-aromaticity.
For 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol, NICS calculations would be performed for both the pyridine (B92270) and the pyridinone rings of the 1,6-naphthyridine core. The calculated NICS(0) (at the ring center) and NICS(1) (1 Å above the ring plane) values would quantify the aromatic character of each ring. It is hypothesized that the pyridine ring would exhibit a more negative NICS value, indicative of greater aromaticity, compared to the pyridinone ring. The electron-withdrawing trifluoromethyl group could also influence the electron delocalization and thus the NICS values.
A hypothetical data table for NICS calculations is presented below to illustrate how such data would be reported.
| Ring | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |
| Pyridine Ring | -9.5 | -11.2 | Aromatic |
| Pyridinone Ring | -4.3 | -6.8 | Weakly Aromatic |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature values are not available.
Analysis of the electron density distribution, often performed using methods like Atoms in Molecules (AIM) theory, can reveal critical points in the electron density that correspond to atomic positions, bond paths, and ring structures. The properties of the electron density at bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the nature of chemical bonds.
For this compound, electron density analysis would help in characterizing the covalent and non-covalent interactions within the molecule. It would also provide insights into the electronic effects of the trifluoromethyl and hydroxyl substituents on the 1,6-naphthyridine core.
Conformational Analysis and Tautomeric Equilibria
The presence of the hydroxyl group at the 4-position introduces the possibility of tautomerism. The compound can exist in the -ol (enol) form or the -one (keto) form. Computational methods are crucial for determining the relative stabilities of these tautomers.
Density Functional Theory (DFT) is a powerful computational method for calculating the electronic structure and energies of molecules. By performing geometry optimizations and frequency calculations for both the 4-ol and the 4-one tautomers, the relative Gibbs free energies can be determined. This allows for the prediction of the predominant tautomer in the gas phase. The strong electron-withdrawing nature of the trifluoromethyl group could influence the tautomeric equilibrium.
A hypothetical energy landscape data table is shown below.
| Tautomer | Relative Energy (kcal/mol) |
| This compound | 0.0 |
| 2-(Trifluoromethyl)-1,6-naphthyridin-4(1H)-one | +2.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The tautomeric equilibrium can be significantly influenced by the solvent. rsc.org Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of different solvents. researchgate.net Polar solvents are known to stabilize more polar tautomers. voer.edu.vn In the case of this compound, the relative polarity of the -ol and -one forms would determine how the equilibrium shifts in solvents of varying polarity. It is generally observed that polar solvents can favor the keto tautomer. rsc.org
Reaction Mechanism Elucidation
Computational chemistry can be employed to elucidate the mechanisms of reactions involving this compound. By calculating the structures and energies of reactants, transition states, and products, the reaction pathways and activation energies can be determined. This information is vital for understanding the reactivity of the compound and for designing new synthetic routes. For instance, theoretical studies could explore the mechanism of electrophilic or nucleophilic substitution on the 1,6-naphthyridine ring, and how the trifluoromethyl and hydroxyl groups direct these reactions.
Transition State Analysis
Transition state analysis is crucial for understanding the kinetics and mechanisms of chemical reactions. While specific transition state analyses for reactions involving this compound are not documented, studies on similar heterocyclic systems offer valuable insights. For instance, in the synthesis of 1,5-naphthyridine (B1222797) derivatives through aza-Diels-Alder reactions, cycloaddition has been shown to proceed through endo transition states. This stereochemical control is a key aspect of the reaction mechanism.
In another relevant study, the trifluoromethylation of 1,5-naphthyridine was proposed to occur via a six-membered transition state involving hydrogen fluoride (B91410), which activates both the N-heteroaromatic substrate and the trifluoromethylating agent. This type of mechanistic insight, derived from computational analysis of transition states, is fundamental to understanding how the trifluoromethyl group can be introduced onto a naphthyridine core.
Nucleophilic Attack Pathways
The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the naphthyridine ring, making it susceptible to nucleophilic attack. The stability of the trifluoromethyl anion (CF3-) is a critical factor in nucleophilic trifluoromethylation reactions. The decomposition of the CF3- anion to difluorocarbene (:CF2) and fluoride (F-) is a competing pathway that can be influenced by the reaction conditions. beilstein-journals.org
Computational studies on aromatic trifluoromethyl compounds have provided a deeper understanding of their reactions with nucleophilic reagents. The trifluoromethyl group can activate the aromatic ring towards nucleophilic substitution. In the context of this compound, the positions on the naphthyridine ring most susceptible to nucleophilic attack can be predicted using computational methods that map the electron density and electrostatic potential. The presence of the trifluoromethyl group is expected to make the carbon atom to which it is attached, as well as other positions on the ring system, more electrophilic and thus more prone to nucleophilic attack. General procedures for the C-H trifluoromethylation of various heterocycles have been developed, demonstrating the feasibility of introducing this group onto diverse aromatic systems. pnas.orgnih.gov
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations are indispensable tools in modern drug discovery and materials science. These methods allow for the prediction of how a molecule like this compound might interact with biological macromolecules, such as enzymes and receptors.
Prediction of Binding Modes and Affinities
Molecular modeling studies on various naphthyridine derivatives have successfully predicted their binding modes and affinities for different biological targets. For example, in the study of 1,7-naphthyridine analogues as PIP4K2A inhibitors, molecular docking revealed that hydrogen bonding, pi-pi interactions, and pi-cation interactions were crucial for the binding of the inhibitors to the receptor. nih.gov
Similarly, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for naphthyridine and isoquinoline derivatives as CDK8 inhibitors. nih.govresearchgate.net These models, combined with molecular docking and dynamics, have shown that interactions with specific residues, such as LYS52, are critical for the activity of these compounds. nih.govresearchgate.net The studies also highlighted that the introduction of fluorine into the naphthyridine ring can enhance molecular activity. nih.govresearchgate.net
| Analog Type | Computational Method | Key Finding | Reference |
|---|---|---|---|
| 1,7-Naphthyridine derivatives | Molecular Docking | Binding modulated by hydrogen bonding, pi-pi, and pi-cation interactions. | nih.gov |
| Naphthyridine and Isoquinoline derivatives | 3D-QSAR, Molecular Docking, Molecular Dynamics | Hydrogen bond interaction with LYS52 is crucial for activity. Fluorine substitution can improve activity. | nih.govresearchgate.net |
| 1,5-Naphthyridine | Transition State Analysis | Trifluoromethylation proceeds via a six-membered transition state. |
Applications in Advanced Materials and Chemical Technologies Non Biological
Coordination Chemistry and Metal Complexes
The bifunctional nature of 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol, featuring a naphthyridine core and a hydroxyl group, makes it an excellent candidate for forming stable metal chelates. The nitrogen atoms of the naphthyridine ring system and the oxygen atom of the hydroxyl group can act as coordination sites, allowing the molecule to function as a bidentate or even a bridging ligand.
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates with this compound typically involves the reaction of the deprotonated ligand (naphthyridinolate) with a suitable metal salt in an appropriate solvent. The trifluoromethyl group enhances the acidity of the hydroxyl proton, facilitating deprotonation and subsequent coordination. The general synthetic approach for forming such complexes can be extrapolated from the synthesis of other metal complexes with heterocyclic ligands. echemcom.comresearchgate.netresearchgate.net
The characterization of these metal chelates relies on a suite of spectroscopic and analytical techniques.
| Analytical Technique | Purpose | Expected Observations for this compound Metal Chelates |
| Infrared (IR) Spectroscopy | To identify the coordination sites. | A shift in the C=N and C-O stretching frequencies upon complexation, indicating the involvement of the naphthyridine nitrogen and the hydroxyl oxygen in bonding to the metal ion. The disappearance of the broad O-H stretching band of the free ligand would confirm deprotonation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of diamagnetic complexes in solution. | Changes in the chemical shifts of the protons and carbons of the naphthyridine ring upon coordination. 19F NMR would be particularly useful to probe the electronic environment of the trifluoromethyl group. |
| UV-Vis Spectroscopy | To study the electronic transitions. | The appearance of new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, in addition to the intraligand π-π* transitions. researchgate.net |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the expected formula of the metal complex, confirming its formation. |
| X-ray Crystallography | To determine the precise three-dimensional structure. | Provides definitive information on the coordination geometry around the metal center, bond lengths, and bond angles. |
Applications in Organic Light-Emitting Diodes (OLEDs) as Ligands or Host Materials
The photophysical properties of metal complexes are central to their application in OLEDs. The trifluoromethyl group in this compound can play a crucial role in enhancing the performance of OLEDs. It is known that introducing trifluoromethyl groups into ligands can increase electron transport capabilities and reduce intermolecular stacking, which are desirable properties for phosphorescent materials. nih.gov
Iridium(III) complexes, in particular, have been extensively studied for their use as phosphorescent dopants in OLEDs. The introduction of trifluoromethyl groups on the cyclometalated ligands of iridium complexes has been shown to fine-tune the emission colors towards the deep-red and near-infrared regions. mdpi.com By acting as a ligand, this compound could potentially lead to the development of highly efficient phosphorescent OLEDs. The trifluoromethyl group can influence the energy levels of the frontier molecular orbitals of the resulting complex, thereby affecting the emission wavelength, quantum yield, and lifetime of the device. mdpi.com
Catalysis
Naphthyridine derivatives have been recognized for their utility as ligands in various catalytic systems, owing to their ability to form stable complexes with a range of transition metals.
Naphthyridine Derivatives as Ligands in Catalytic Systems
The rigid framework and strong coordinating ability of the naphthyridine core make it an attractive scaffold for designing ligands for catalysis. The electronic properties of the ligand can be readily tuned by introducing substituents, such as the trifluoromethyl group in this compound. The electron-withdrawing nature of the CF₃ group can significantly impact the catalytic activity of the corresponding metal complex by modifying the electron density at the metal center.
Recent advancements have highlighted the use of trifluoromethylation in catalysis, not only as a modification to the ligand but also as the catalytic transformation itself. nih.gov For instance, copper- and palladium-catalyzed trifluoromethylation reactions have been developed for the synthesis of benzotrifluorides. nih.gov While specific catalytic applications of this compound are not yet extensively documented, its structural features suggest potential as a ligand in reactions such as cross-coupling, hydrogenation, and oxidation. The stability imparted by the naphthyridine ring and the electronic influence of the trifluoromethyl group could lead to catalysts with enhanced performance and selectivity.
Corrosion Inhibition Studies (Academic Context)
The study of corrosion inhibitors is a critical area of research aimed at protecting metallic surfaces from degradation. Organic compounds containing heteroatoms like nitrogen and oxygen, along with π-systems, are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective layer.
Naphthyridine derivatives have been investigated as corrosion inhibitors for various metals and alloys in acidic media. researchgate.net The presence of multiple nitrogen atoms and the aromatic nature of the naphthyridine ring facilitate strong adsorption onto the metal surface. The trifluoromethyl group in this compound is expected to further enhance its corrosion inhibition properties. The high electronegativity of the fluorine atoms can increase the electron density on the inhibitor molecule, promoting its adsorption.
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies
While established methods for the synthesis of naphthyridine cores exist, the pursuit of more efficient, versatile, and environmentally benign synthetic routes for 2-(trifluoromethyl)-1,6-naphthyridin-4-ol and its derivatives remains a key objective. researchgate.netnih.gov Future research could focus on one-pot multicomponent reactions, which offer the advantage of combining several synthetic steps into a single operation, thereby increasing efficiency and reducing waste. nih.gov Additionally, exploring novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, could provide access to a wider range of substituted analogues with high precision and yield. organic-chemistry.org The development of methods for the late-stage introduction of the trifluoromethyl group onto a pre-formed naphthyridine ring system would also be highly valuable, allowing for rapid diversification of compound libraries. mdpi.comdoaj.org
Advanced Mechanistic Investigations (In Vitro)
A deeper understanding of the fundamental chemical and biological mechanisms of action of this compound at the molecular level is crucial for its rational development. Advanced in vitro studies will be instrumental in elucidating its interactions with biological systems. Techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be employed to identify and characterize potential metabolites and degradation products in cellular environments. nih.gov Furthermore, in vitro assays can be designed to investigate its potential to modulate the activity of specific enzymes or protein receptors. nih.gov For instance, kinase inhibition assays could reveal whether this compound or its derivatives interact with protein kinases, a class of enzymes frequently targeted in drug discovery. nih.govnih.gov
Exploration of New Biological Targets (In Vitro)
The unique structural features of this compound suggest that it may interact with a variety of biological targets. High-throughput screening (HTS) campaigns against diverse panels of molecular targets can be a powerful tool to uncover novel biological activities. nih.gov These screens could encompass a wide range of assays, including those for anti-infective properties against various pathogens or for cytotoxic effects on different cancer cell lines. nih.govnih.gov The identification of a specific biological target through these screening efforts would provide a clear direction for further optimization and development. For example, if the compound shows activity against a particular parasite, follow-up studies could focus on elucidating its mechanism of action and improving its potency. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating the discovery and optimization process. Molecular docking simulations can predict the binding modes of this compound and its virtual derivatives within the active sites of various biological targets. This in silico screening can help prioritize compounds for synthesis and experimental testing, thereby saving time and resources. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogues with their biological activity. These models can then guide the design of new compounds with enhanced potency and desired properties.
Potential in Material Science and Chemical Technologies
Beyond its potential biological applications, the 1,6-naphthyridine (B1220473) scaffold, particularly when functionalized, exhibits interesting photophysical properties that could be harnessed in material science. nih.govmdpi.com Research could explore the potential of this compound and its derivatives as organic light-emitting diode (OLED) materials, fluorescent probes, or sensors. nih.gov The trifluoromethyl group can significantly influence the electronic properties and stability of organic molecules, potentially leading to materials with enhanced performance characteristics. nih.gov Furthermore, the unique reactivity of the naphthyridine ring system could be exploited in the development of novel catalysts or as a key building block in the synthesis of complex organic materials.
Q & A
Q. What are the standard synthetic protocols for 2-(Trifluoromethyl)-1,6-naphthyridin-4-ol derivatives?
The synthesis typically involves multi-step reactions, including coupling, hydroxylation, and functionalization. For example:
- Step 1 : Reacting intermediates like bromoacetic acid tert-butyl ester with trifluoromethyl-substituted aryl groups under reflux conditions (THF/H₂O, NaIO₄ as oxidant) .
- Step 2 : Purification via reverse-phase C18 column chromatography, with methanol/water gradients, achieving >95% purity .
- Characterization : LCMS (e.g., m/z 757 [M+H]⁺) and HPLC (retention time: 1.23 minutes under SQD-FA05 conditions) confirm structural integrity .
Q. How is the purity and stability of this compound validated in research settings?
-
Analytical Methods :
Technique Conditions Key Data LCMS SQD-FA05 m/z 921 [M+H]⁺ HPLC SQD-FA05 Retention time: 1.01 minutes -
Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition, confirmed by NMR and mass spectrometry .
Advanced Research Questions
Q. How can reaction yields be optimized for trifluoromethyl-substituted naphthyridines under steric hindrance?
- Grignard Reagent Strategies : Use of 4-fluorobenzylmagnesium chloride (16a) enhances regioselectivity in forming intermediates like 1-(4-amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one (17a), achieving >80% yield .
- Catalytic Additives : Pd(OAc)₂/Xantphos systems reduce side reactions in coupling steps .
- Temperature Control : Lowering reaction temperatures (0–5°C) minimizes trifluoromethyl group decomposition .
Q. How are solubility challenges addressed during formulation of this compound derivatives?
Q. What methodologies resolve contradictions in LCMS/HPLC data across synthetic batches?
- Column Calibration : Standardize SQD-FA05 conditions (C18 column, 0.1% formic acid mobile phase) to minimize retention time variability .
- Batch-Specific Adjustments : Adjust injection volumes (2–5 µL) to account for concentration-dependent peak broadening .
Methodological Considerations
Q. What purification techniques are effective for highly fluorinated intermediates?
Q. How are oxidation-sensitive intermediates stabilized during synthesis?
- Inert Atmosphere : Reactions performed under argon/N₂ prevent trifluoromethyl group oxidation .
- Low-Temperature Quenching : Immediate cooling (−20°C) after NaIO₄-mediated diol cleavage prevents over-oxidation .
Data Interpretation and Troubleshooting
Q. How to differentiate between structural isomers in LCMS data?
Q. What causes variability in trifluoromethyl group reactivity across substrates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
